molecular formula C19H27NO7 B1299811 4-Acryloylamidobenzo-18-crown-6 CAS No. 68865-32-7

4-Acryloylamidobenzo-18-crown-6

Cat. No.: B1299811
CAS No.: 68865-32-7
M. Wt: 381.4 g/mol
InChI Key: UGHKKCVGQTWASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Acryloylamidobenzo-18-crown-6 undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, radical initiators for polymerization, and metal salts for complexation . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Acryloylamidobenzo-18-crown-6 can be compared with other crown ethers such as:

The uniqueness of this compound lies in its acryloylamide group, which allows for polymerization and the formation of functional materials with crown ether properties .

Properties

IUPAC Name

N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHKKCVGQTWASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369235
Record name ST50759498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68865-32-7
Record name ST50759498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Acryloylamidobenzo-18-crown-6 interact with its target, and what are the downstream effects?

A: this compound is a crown ether that selectively binds to potassium ions (K+) []. This binding is facilitated by the crown ether ring structure, which creates a cavity that can accommodate the potassium ion. The acryloylamide group allows for the molecule to be incorporated into polymer matrices. This immobilization within a polymer has been shown to be advantageous for creating ion-selective sensors, as it minimizes leaching of the ionophore [].

Q2: What are the material compatibility and stability aspects of this compound?

A: this compound exhibits good compatibility with methacrylic-acrylic copolymer matrices []. This allows for the creation of "self-plasticizing" membranes that do not require the addition of external plasticizers, which are prone to leaching []. The immobilization of the crown ether within the polymer matrix also contributes to its stability, as it prevents leaching even when a plasticizer is present [].

Q3: How is this compound used in analytical methods and techniques?

A: this compound is used as a key component in the development of potassium-selective electrodes [] and potentially in other electrochemical sensing applications. Its ability to selectively bind potassium ions allows for the measurement of potassium concentrations in various media. Researchers utilize electrochemical techniques like square wave voltammetry to investigate the binding and transport properties of this compound within these sensing materials [].

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